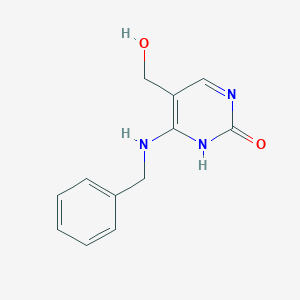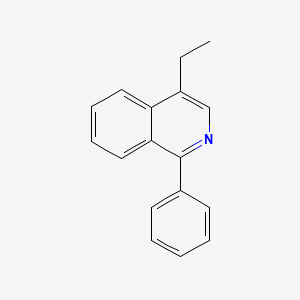
4-Ethyl-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family, which is characterized by a fusion of a benzene ring and a pyridine nucleus . Isoquinolines are known for their stability and aromatic properties, making them significant in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-ethyl-1-phenylisoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions followed by cyclization can produce isoquinolines in high yields . Additionally, green chemistry approaches, such as using water as a solvent and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions: 4-Ethyl-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of isoquinolines can yield tetrahydroisoquinolines, which are significant in medicinal chemistry.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitro- and sulfonyl-isoquinolines.
科学的研究の応用
4-Ethyl-1-phenylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinolines can act as enzyme inhibitors, affecting various biochemical pathways. For instance, they may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its structural modifications .
類似化合物との比較
Quinoline: Similar in structure but with a nitrogen atom at a different position on the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.
Phenanthridine: Another nitrogen-containing heterocycle with similar aromatic properties.
Uniqueness: 4-Ethyl-1-phenylisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
特性
CAS番号 |
82894-63-1 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
4-ethyl-1-phenylisoquinoline |
InChI |
InChI=1S/C17H15N/c1-2-13-12-18-17(14-8-4-3-5-9-14)16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 |
InChIキー |
GWSWPJBADSKOOM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
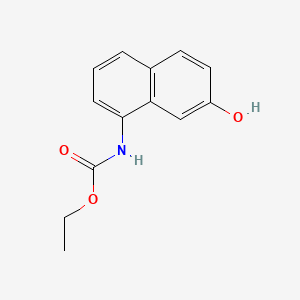
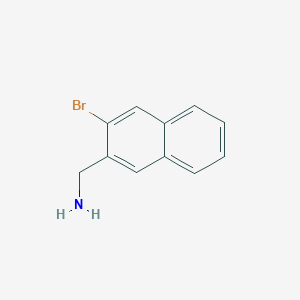
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
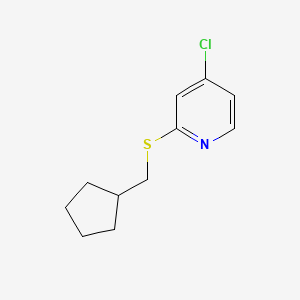
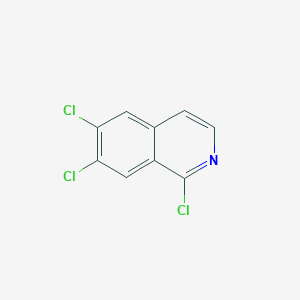


![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)

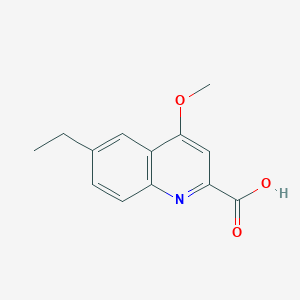
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)
